2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl is a boronic acid derivative that has garnered attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a piperazine ring, a thiazole ring, and a boronic acid group, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target dna gyrase , a type II topoisomerase, and inhibit its activity . DNA gyrase is essential for bacterial DNA replication, and its inhibition can lead to bacterial cell death .
Mode of Action
“2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl” interacts with its targets by being taken up by microbial cells . It is suggested that one of the mechanisms underlying the antimicrobial activity of similar compounds is the inhibition of DNA gyrase .
Biochemical Pathways
The inhibition of dna gyrase can disrupt dna replication, leading to bacterial cell death .
Pharmacokinetics
It is known that the compound is taken up by more than 50% of microbial cells within 30 minutes .
Result of Action
The molecular and cellular effects of “this compound” include the disruption of microbial cells . In the presence of this compound, hollowed-out bacterial cytoplasms were observed, although there was no disintegration of the bacterial membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl typically involves the reaction of piperazine with thiazole-4-boronic acid under specific conditions. One common method includes the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction . The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The piperazine ring can react with various carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation reactions may produce boronic acid derivatives with different oxidation states.
Scientific Research Applications
2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Exhibits antimicrobial activity and is studied for its potential as an antibacterial agent.
3-(Piperazin-1-yl)-1,2-benzothiazole: Used in the synthesis of various pharmaceuticals and exhibits biological activity.
Uniqueness
2-(Piperazin-1-yl)thiazole-4-boronic acid-HCl is unique due to its boronic acid group, which allows it to participate in a wide range of chemical reactions, including Suzuki-Miyaura cross-coupling. This versatility makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(2-piperazin-1-yl-1,3-thiazol-4-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BN3O2S.ClH/c12-8(13)6-5-14-7(10-6)11-3-1-9-2-4-11;/h5,9,12-13H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJINVZXCIMOYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC(=N1)N2CCNCC2)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.